1-(4-Methoxynaphthalen-2-yl)ethan-1-one
Description
1-(4-Methoxynaphthalen-2-yl)ethan-1-one is a naphthalene-derived aromatic ketone featuring a methoxy substituent at the 4-position and an acetyl group at the 2-position of the naphthalene ring.
Properties
IUPAC Name |
1-(4-methoxynaphthalen-2-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c1-9(14)11-7-10-5-3-4-6-12(10)13(8-11)15-2/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCQRRGYKVRTVRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=CC=CC=C2C(=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Methoxynaphthalen-2-yl)ethan-1-one can be synthesized through several methods. One common synthetic route involves the Friedel-Crafts acylation of 4-methoxynaphthalene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions .
Industrial Production Methods: In industrial settings, the production of 1-(4-Methoxynaphthalen-2-yl)ethan-1-one may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxynaphthalen-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group, yielding 1-(4-methoxynaphthalen-2-yl)ethanol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products:
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1-(4-Methoxynaphthalen-2-yl)ethan-1-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-Methoxynaphthalen-2-yl)ethan-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary, but studies have shown that it can inhibit the growth of certain cancer cell lines by interfering with cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent and Aromatic System Variations
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
- Aromatic Core Influence : Naphthalene derivatives (e.g., 1-(4-Methoxynaphthalen-2-yl)ethan-1-one) exhibit stronger π-π interactions and higher thermal stability compared to phenyl analogs like 1-(4-methoxyphenyl)ethan-1-one .
- Substituent Effects : Methoxy groups enhance electron density on the aromatic ring, favoring electrophilic substitution reactions. In contrast, halogenated derivatives (e.g., 4-iodo analogs) introduce steric and electronic challenges .
- Biological Activity : Benzofuran-based oxime ethers demonstrate antimicrobial activity, suggesting that the methoxynaphthalene analog could exhibit similar properties if tested .
Physicochemical Properties
- Melting Points : Sulfanylidene derivatives (e.g., 1-(4-(chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one) exhibit higher melting points (~137–138°C) due to strong intermolecular interactions .
- Solubility : Methoxy groups generally improve solubility in polar solvents compared to halogenated analogs .
Biological Activity
1-(4-Methoxynaphthalen-2-yl)ethan-1-one, a compound featuring a methoxy-substituted naphthalene moiety, has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antioxidant, and potential therapeutic properties, supported by case studies and research findings.
Chemical Structure and Properties
The chemical formula of 1-(4-Methoxynaphthalen-2-yl)ethan-1-one is . The structural arrangement includes a methoxy group at the 4-position of the naphthalene ring, contributing to its unique chemical properties. This configuration influences its reactivity and interaction with biological targets.
Antimicrobial Properties
Research indicates that 1-(4-Methoxynaphthalen-2-yl)ethan-1-one exhibits significant antimicrobial activity. A study reported its effectiveness against various bacterial strains, suggesting its potential as a natural antimicrobial agent. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential enzymatic functions within microbial cells.
Antioxidant Activity
The antioxidant properties of 1-(4-Methoxynaphthalen-2-yl)ethan-1-one have been evaluated through various assays. It demonstrated the ability to scavenge free radicals and reduce oxidative stress markers in vitro. This activity is attributed to its ability to donate electrons and stabilize free radicals, thereby preventing cellular damage .
Potential Therapeutic Applications
In addition to its antimicrobial and antioxidant effects, 1-(4-Methoxynaphthalen-2-yl)ethan-1-one is being investigated for its potential therapeutic roles in cancer treatment. Preliminary studies suggest that it may inhibit tumor cell proliferation in various cancer cell lines, including A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer). The compound appears to induce cell cycle arrest and promote apoptosis in these cells .
The biological effects of 1-(4-Methoxynaphthalen-2-yl)ethan-1-one are mediated through several mechanisms:
- Enzyme Interaction : The compound may act as a ligand for specific enzymes or receptors, modulating their activity and influencing various signaling pathways related to oxidative stress and inflammation.
- Cell Signaling Pathways : It has been shown to affect pathways involved in cell proliferation and apoptosis, which are critical in cancer biology .
Case Studies
| Study | Findings |
|---|---|
| Antimicrobial Activity | Demonstrated effectiveness against Gram-positive and Gram-negative bacteria. |
| Antioxidant Evaluation | Reduced oxidative stress markers in cultured cells. |
| Cancer Cell Proliferation | Inhibited growth in A549, HepG2, and MCF-7 cell lines; induced apoptosis. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
